2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole core, a piperazine ring, and a sulfonyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodiazole core with piperazine under appropriate conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final compound is obtained by coupling the sulfonylated intermediate with 1-methyl-1H-1,3-benzodiazole under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzodiazole core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the sulfonyl group, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
- **3-chl
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O2S/c1-22-17-5-3-2-4-16(17)21-18(22)23-8-10-24(11-9-23)27(25,26)13-6-7-15(20)14(19)12-13/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQMDHHHUCHGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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